3-Amino-3-(trifluoromethyl)cyclobutan-1-one hydrochloride
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Overview
Description
3-Amino-3-(trifluoromethyl)cyclobutan-1-one hydrochloride is a synthetic compound with the molecular formula C5H7ClF3NO and a molecular weight of 189.56 g/mol . This compound is characterized by a cyclobutane ring substituted with an amino group, a trifluoromethyl group, and a ketone group, forming a hydrochloride salt. It is a white to off-white crystalline powder, soluble in water and other polar solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(trifluoromethyl)cyclobutan-1-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-(trifluoromethyl)cyclobutanone with ammonia or an amine source in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography. The reaction conditions are carefully controlled to ensure consistency and reproducibility in the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(trifluoromethyl)cyclobutan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted cyclobutane derivatives with various functional groups.
Scientific Research Applications
3-Amino-3-(trifluoromethyl)cyclobutan-1-one hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-3-(trifluoromethyl)cyclobutan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride: Similar structure but with an alcohol group instead of a ketone.
3-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride: Contains a carboxylic acid group instead of a ketone.
3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride: Lacks the ketone group and has an amine group instead.
Uniqueness
3-Amino-3-(trifluoromethyl)cyclobutan-1-one hydrochloride is unique due to the presence of both an amino group and a trifluoromethyl group on a cyclobutane ring, along with a ketone group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Biological Activity
3-Amino-3-(trifluoromethyl)cyclobutan-1-one hydrochloride is a synthetic compound featuring a unique cyclobutane ring structure that incorporates both an amino group and a trifluoromethyl group. The molecular formula is C5H6ClF3N with a molecular weight of approximately 175.58 g/mol. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The trifluoromethyl group (−CF3) is known for its electron-withdrawing properties, which can significantly enhance the biological activity of compounds. The rigidity imparted by the cyclobutane ring may also influence how this compound interacts with various biological targets, potentially modulating enzyme activity or receptor interactions.
Biological Activity
Preliminary studies indicate that this compound may exhibit a range of biological activities. The following sections summarize key findings related to its interactions and potential therapeutic applications.
Research indicates that compounds with similar structures can modulate enzyme activity or interact with receptors, highlighting the need for further studies to elucidate the mechanisms of action for this compound. Interaction studies have focused on its binding affinity against various biological targets, although specific data on this compound remains limited.
Comparison with Related Compounds
A comparative analysis with structurally related compounds reveals significant variations in biological activity based on functional groups and stereochemistry:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride | C5H7ClF3N | Contains an amine instead of a carbonyl group |
3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride | C5H7ClF3O | Features a hydroxyl group instead of a carbonyl |
trans-3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride | C5H7ClF3O | Stereochemical variant affecting biological activity |
These variations suggest that modifications in structure can lead to different pharmacological profiles, emphasizing the importance of structural optimization in drug design.
Case Studies and Research Findings
While specific case studies focusing exclusively on this compound are scarce, research on similar trifluoromethyl-substituted cyclobutane derivatives has shown promising results in drug discovery contexts. For instance, compounds containing trifluoromethyl groups have been linked to enhanced potency in inhibiting various biological pathways, including enzyme inhibition and receptor modulation.
Potential Applications in Drug Discovery
The unique structural characteristics of this compound make it a candidate for further exploration in drug development. Its potential applications include:
- Anticancer Agents : Similar compounds have demonstrated activity against various cancer cell lines.
- Antimycobacterial Activity : Research indicates that trifluoromethyl-containing compounds may possess antimycobacterial properties.
Properties
Molecular Formula |
C5H7ClF3NO |
---|---|
Molecular Weight |
189.56 g/mol |
IUPAC Name |
3-amino-3-(trifluoromethyl)cyclobutan-1-one;hydrochloride |
InChI |
InChI=1S/C5H6F3NO.ClH/c6-5(7,8)4(9)1-3(10)2-4;/h1-2,9H2;1H |
InChI Key |
LVBDCCFJXOPGCA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CC1(C(F)(F)F)N.Cl |
Origin of Product |
United States |
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